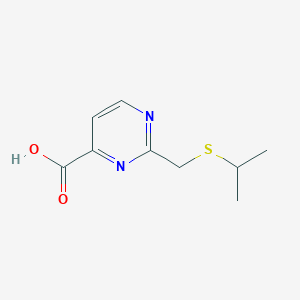
(S)-2-Amino-6-methoxyhex-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-6-methoxyhex-4-ynoic acid is an organic compound with a unique structure that includes an amino group, a methoxy group, and a terminal alkyne
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-methoxyhex-4-ynoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-bromo-6-methoxyhex-4-yne and an appropriate amine. The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the amine and facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-6-methoxyhex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Bases like sodium hydride or potassium tert-butoxide are used to deprotonate the amino group.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-Amino-6-methoxyhex-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-6-methoxyhex-4-ynoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The methoxy group can enhance the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-6-methoxyhex-4-ene: Similar structure but with an alkene instead of an alkyne.
(S)-2-Amino-6-methoxyhexane: Similar structure but with an alkane instead of an alkyne.
(S)-2-Amino-6-hydroxyhex-4-ynoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-2-Amino-6-methoxyhex-4-ynoic acid is unique due to the presence of the terminal alkyne, which provides distinct reactivity compared to its alkene and alkane analogs. The methoxy group also imparts different chemical properties compared to the hydroxy group, affecting solubility and reactivity.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-methoxyhex-4-ynoic acid |
InChI |
InChI=1S/C7H11NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
LQEHMIZJVHPCTH-LURJTMIESA-N |
SMILES isomérico |
COCC#CC[C@@H](C(=O)O)N |
SMILES canónico |
COCC#CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)

